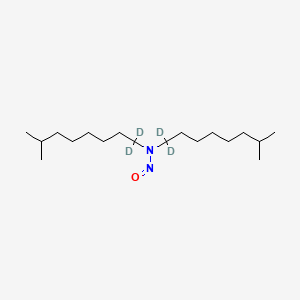
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a labeled version of N-Nitroso-N,N-di-(7-methyloctyl)amine, a symmetrical secondary amine. The compound is primarily used in research settings, particularly in the fields of environmental toxicology and proteomics . The molecular formula for this compound is C18H34D4N2O, and it has a molecular weight of 302.53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 typically involves the nitrosation of N,N-di-(7-methyloctyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl) .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: Employed in studies investigating the biological effects of nitrosamines, including their potential carcinogenicity.
Medicine: Utilized in pharmacological research to understand the metabolism and toxicity of nitrosamines.
Industry: Applied in environmental testing to monitor the presence of nitrosamines in various products and environments .
Mechanism of Action
The mechanism of action of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes and nucleic acids, and it can disrupt normal cellular processes by modifying these targets .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-N,N-di-(7-methyloctyl)amine: The unlabeled version of the compound.
N-Nitroso-N,N-bis(7-methyloctyl)amine: Another similar nitrosamine with slight structural variations.
Uniqueness
N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological and environmental samples .
Properties
Molecular Formula |
C18H38N2O |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide |
InChI |
InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2 |
InChI Key |
XAYFTZOFOLGWAE-ONNKGWAKSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCC(C)C)N(C([2H])([2H])CCCCCC(C)C)N=O |
Canonical SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)



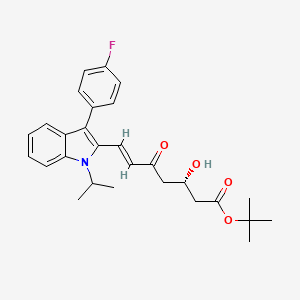
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
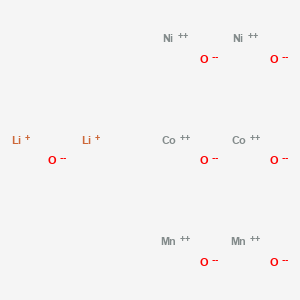
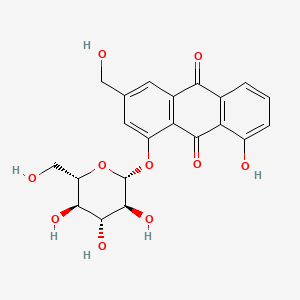
![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
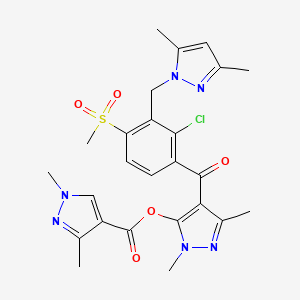
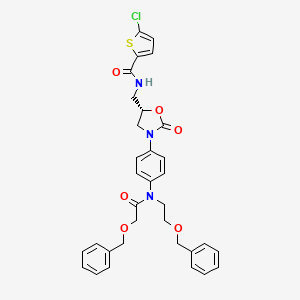
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
